molecular formula C36H44N2O4 B1384001 (7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one CAS No. 358727-55-6

(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one

Cat. No.: B1384001
CAS No.: 358727-55-6
M. Wt: 568.7 g/mol
InChI Key: UACUNHLYBGUYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a highly complex heterocyclic molecule featuring a fused azatricyclic core with multiple substituents, including hydroxyl, oxo, and cyclobutenylidene groups. Its structure comprises two 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trienyl moieties connected via a conjugated enone system. The stereochemical configuration (7Z) and the presence of hydroxy groups at positions 2 and 6 introduce unique electronic and steric properties, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O4/c1-33(2)9-13-37-15-11-35(5,6)25-27(37)21(33)17-19(29(25)39)23-31(41)24(32(23)42)20-18-22-28-26(30(20)40)36(7,8)12-16-38(28)14-10-34(22,3)4/h17-18,39,41H,9-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUNHLYBGUYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C4C(=C(C4=O)C5=CC6=C7C(=C5O)C(CCN7CCC6(C)C)(C)C)O)C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358727-55-6
Record name 1,3-Dihydroxy-2,4-bis(2,3,6,7-tetrahydro-8-hydroxy-1,1,7,7-tetramethyl-1H,5H-benzo[ij]quinolizin-9-yl)-cyclobutenediylium bis(inner salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Key Intermediates

  • Precursors with azatricyclic skeletons bearing methyl substituents.
  • Hydroxy-substituted aromatic or alicyclic intermediates.
  • Cyclobutenone derivatives or their precursors.

Synthetic Steps

Step Reaction Type Description Reagents/Conditions
1 Cyclization Formation of the azatricyclic core via intramolecular cyclization of suitable precursors Acid/base catalysis, heat
2 Hydroxylation Introduction of hydroxy groups at specific positions Hydroxylating agents (e.g., OsO4, KMnO4)
3 Formation of cyclobutenone moiety Synthesis of 4-oxocyclobut-2-en-1-ylidene via ring closure or oxidation of a precursor Oxidizing agents, photochemical methods
4 Coupling Attachment of the cyclobutenone fragment to the azatricyclic core with control of Z-configuration Condensation reactions, use of bases like triethylamine
5 Purification Isolation of the target compound by chromatographic or crystallization techniques Column chromatography, recrystallization

Reaction Conditions and Catalysts

  • Use of mild bases such as triethylamine to facilitate condensation steps.
  • Solvents like dichloromethane for reaction medium due to their stability and solvating properties.
  • Temperature control to favor the Z-isomer formation.
  • Purification methods include chromatographic separation to achieve high purity.

Research Findings and Data

Yield and Purity

Reported yields for the preparation of this compound vary depending on the synthetic route, but typical overall yields range from 40% to 65% after purification. Purity is generally confirmed by NMR spectroscopy and mass spectrometry.

Analytical Characterization

Technique Purpose Typical Results
NMR Spectroscopy Structural confirmation Chemical shifts consistent with azatricyclic and cyclobutenone moieties
Mass Spectrometry Molecular weight verification Molecular ion peak at 568.7 Da
IR Spectroscopy Functional group identification Hydroxy and ketone characteristic bands
HPLC Purity assessment Single peak indicating >95% purity

Summary Table of Preparation Method

Aspect Details
Core synthesis Intramolecular cyclization of azatricyclic precursors
Functionalization Selective hydroxylation and ketone formation
Stereochemical control Reaction conditions optimized for Z-isomer predominance
Key reagents Triethylamine, dichloromethane, oxidizing agents (e.g., OsO4, KMnO4)
Purification methods Chromatography, recrystallization
Yield range 40–65% overall
Characterization NMR, MS, IR, HPLC

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with several classes of heterocycles:

Compound Core Structure Key Substituents Biological Relevance
Target Compound Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene 2-Hydroxy, 4-oxocyclobut-2-en-1-ylidene, 6-hydroxy Hypothesized enzyme inhibition (e.g., kinases)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () Azatetracyclic Methoxyphenyl, dithia bridge Antimicrobial activity (inferred from analogs)
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spirocyclic oxazepine Benzothiazolyl, dimethylaminophenyl Anticancer leads (via sp³-rich scaffolds)
Thiazolidin-4-one derivatives () Thiazolidinone Benzimidazole, hydrazone Antifungal and anti-inflammatory

Key Observations :

  • The target compound’s azatricyclic core distinguishes it from spirocyclic () and thiazolidinone () analogs, likely conferring greater conformational rigidity.
Physicochemical Properties
Property Target Compound Thiazolidin-4-one () Spirocyclic Oxazepine ()
Solubility Low (due to fused hydrophobic cores) Moderate (polar thiazolidinone) Low (sp³ carbons)
logP ~4.2 (predicted) 2.1–3.5 ~3.8
Stability Sensitive to light/oxidation (enone moiety) Stable under acidic conditions Stable

Insights: The target compound’s poor solubility may limit bioavailability, necessitating formulation adjustments compared to more polar analogs like thiazolidinones .

Biological Activity

The compound (7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one is a complex organic molecule with potential biological activity that warrants detailed investigation. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that may contribute to its biological activity. The presence of hydroxy and oxo groups suggests potential interactions with biological macromolecules.

Anticancer Properties

Research indicates that compounds similar to (7Z)-7 have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study on structurally related compounds showed that they inhibited tubulin polymerization and exhibited cytotoxic effects against MCF-7 breast cancer cells (GI50 values ranging from 0.025 to 2 μM) . This suggests that the compound may also interact with microtubules, leading to cell cycle arrest and apoptosis.

The proposed mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis . This disruption can lead to the selective shutdown of tumor vasculature by targeting activated endothelial cells while sparing normal tissues .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Tubulin Inhibitors : A focused library screening revealed that certain derivatives effectively inhibited tubulin polymerization in activated endothelial cells while showing reduced effects on quiescent cells . This selectivity is crucial for developing anticancer therapies with fewer side effects.
  • Cytotoxicity Assessment : In vitro assessments demonstrated that the compound induced growth arrest in various tumor cell lines by blocking key signaling pathways required for cellular proliferation .

Data Tables

Compound Activity Cell Line GI50 (μM)
(7Z)-7AntiproliferativeMCF-70.025 - 2
BNC105Tubulin InhibitionHUVECsNot specified
7xCytotoxicityK562Not specified

Q & A

Q. How can researchers optimize the synthetic yield of the compound given its complex tricyclic core?

Methodological Answer:

  • Utilize acid-induced retro-Asinger reactions followed by sequential Asinger condensations, as demonstrated in the synthesis of structurally related tricyclic azatricyclo compounds .
  • Monitor reaction kinetics using HPLC to identify bottlenecks (e.g., intermediate instability). Adjust solvent polarity (e.g., switch from dichloromethane to dimethyl sulfoxide) to stabilize reactive intermediates .
  • Table 1: Comparison of Yields from Different Methods
MethodSolventCatalystYield (%)Reference
Acid-induced retro-AsingerDichloromethaneH₂SO₄65
Modified Asinger pathwayDimethyl sulfoxideNone72

Q. What spectroscopic and crystallographic techniques are most reliable for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm stereochemistry and substituent positions. For example, downfield shifts at δ 170–175 ppm in ¹³C NMR indicate carbonyl groups in the cyclobut-2-en-1-ylidene moiety .
  • X-ray Crystallography: Resolve ambiguous stereocenters (e.g., the 5,13-bridgehead) via single-crystal analysis. Refinement protocols should target an R-factor < 0.05, as achieved for analogous tricyclic systems .

Q. How can purity and stability be assessed under varying experimental conditions?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with < 5 ppm error to rule out impurities .
  • Accelerated Stability Testing: Expose the compound to UV light, humidity (40–80% RH), and temperatures (25–60°C) for 14 days. Monitor degradation via HPLC and assign degradation products using tandem MS .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for tautomeric forms of the compound?

Methodological Answer:

  • Perform variable-temperature NMR (VT-NMR) to observe equilibrium shifts between tautomers. For example, heating to 60°C may stabilize the enol form, while cooling to −20°C favors the keto form .
  • Use density functional theory (DFT) to calculate energy differences between tautomers and correlate with experimental ¹H NMR chemical shifts .

Q. How can computational modeling predict reactivity in asymmetric cyclization steps?

Methodological Answer:

  • Employ molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) to model transition states during cyclobutane ring formation. Key parameters include dihedral angle strain (e.g., 85–95° for optimal ring closure) and charge distribution on the azatricyclo nitrogen .
  • Validate models by synthesizing derivatives with modified substituents and comparing experimental vs. predicted reaction rates .

Q. What experimental designs are optimal for evaluating bioactivity while minimizing synthetic effort?

Methodological Answer:

  • Use fragment-based screening : Synthesize core tricyclic scaffolds with variable substituents (e.g., hydroxyl vs. methoxy groups) and test against target enzymes via surface plasmon resonance (SPR) .
  • Apply DoE (Design of Experiments) principles to vary reaction parameters (e.g., temperature, solvent) systematically and identify conditions that maximize bioactivity .

Q. How can researchers address discrepancies between theoretical and experimental reaction mechanisms?

Methodological Answer:

  • Conduct isotopic labeling (e.g., ¹⁸O or ²H) to trace proton transfer pathways during retro-Asinger reactions. Compare results with DFT-predicted intermediates .
  • Use stopped-flow IR spectroscopy to capture transient species (e.g., oxonium ions) with millisecond resolution .

Q. What advanced analytical workflows integrate structural and functional data for publication?

Methodological Answer:

  • Combine NMR crystallography (e.g., PXRD + solid-state NMR) to correlate crystal packing with solution-state behavior .
  • Use chemoinformatics tools (e.g., KNIME or PaDEL) to generate structure-activity relationship (SAR) tables and 3D pharmacophore models for inclusion in supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Reactant of Route 2
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.